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2-Methoxypyrazine - 3149-28-8

2-Methoxypyrazine

Catalog Number: EVT-302527
CAS Number: 3149-28-8
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methoxypyrazine (2-MP) is a volatile heterocyclic organic compound belonging to the pyrazine family. It is naturally occurring in various plants, including bell peppers, asparagus, peas, and grapes. It is known for its potent aroma, often described as earthy, green, or bell pepper-like. [, , , , ] In scientific research, 2-MP is primarily investigated for its role as a flavor and aroma compound in food and beverages, particularly in the context of wine production and analysis. [, , , , ]

Sensory Properties & Odor Threshold

2-Methoxypyrazine possesses a potent aroma, often described as "green," "earthy," "bell pepper," or "potato-like," depending on its concentration and the matrix in which it is present. [, , , , ] It exhibits an extremely low odor detection threshold, meaning humans can perceive its aroma at very low concentrations. [, , , ] This makes it a significant contributor to the overall aroma profile of foods and beverages, even in trace amounts.

Future Directions
  • Further research is needed to explore the detailed synthetic pathways for 2-Methoxypyrazine and to investigate its potential reactivity with other compounds in different matrices. [, , ]
  • Investigating the influence of various viticultural and enological practices on 2-Methoxypyrazine concentration in grapes and wines, particularly focusing on new techniques and approaches. [, , , , , , , , , ]
  • Expanding research on the sensory perception of 2-Methoxypyrazine in various food and beverage matrices, including its interaction with other aroma compounds and its impact on overall flavor profile. [, , , , , , ]
  • Investigating the potential role of 2-Methoxypyrazine in insect-plant interactions, as some studies suggest its involvement in insect attraction or defense mechanisms. [, ]

3-Isobutyl-2-methoxypyrazine (IBMP)

    Compound Description: 3-Isobutyl-2-methoxypyrazine (IBMP) is a methoxypyrazine that imparts green bell pepper, vegetal, and herbal aromas. It is found in various foods, including bell peppers, asparagus, and certain grape varieties like Cabernet Sauvignon and Sauvignon Blanc. IBMP is known for its potent aroma and low sensory threshold, making it a significant contributor to the overall aroma profile of these products, even at low concentrations. [, , , , , , , , , , , , , , , , , , , , , , ]

3-Isopropyl-2-methoxypyrazine (IPMP)

    Compound Description: 3-Isopropyl-2-methoxypyrazine (IPMP) is another methoxypyrazine contributing to the vegetative and herbaceous aroma profile of certain fruits and vegetables. Found in grapes, particularly Sauvignon Blanc and Cabernet Sauvignon, IPMP plays a role in the overall aroma of wines produced from these varieties. [, , , , , , , , , , , , , , , ]

    Relevance: Similar to IBMP, IPMP shares the core structure of 2-Methoxypyrazine with an additional alkyl substituent. The presence of an isopropyl group instead of an isobutyl group at the 3-position differentiates it from both 2-Methoxypyrazine and IBMP. These structural similarities and differences contribute to the nuanced aroma profiles of these compounds. IPMP generally exhibits a less intense "green" aroma compared to IBMP. [, , , , , ]

3-Sec-butyl-2-methoxypyrazine (SBMP)

    Compound Description: 3-Sec-butyl-2-methoxypyrazine (SBMP) is a methoxypyrazine found in various plants and foods, contributing to earthy and bell pepper-like aromas. Its presence in certain grape varieties, such as Cabernet Sauvignon and Sauvignon Blanc, can influence the aroma profile of wines. [, , , , , , , , , , ]

    Relevance: SBMP belongs to the same family of methoxypyrazines as 2-Methoxypyrazine, sharing the core pyrazine ring with a methoxy substituent at the 2-position. The key structural difference lies in the presence of a sec-butyl group at the 3-position of the ring, distinguishing it from both 2-Methoxypyrazine and other related methoxypyrazines like IBMP and IPMP. This structural variation contributes to SBMP's distinctive aroma profile, often described as earthy and bell pepper-like. [, , , , ]

3-Methyl-2-methoxypyrazine (MEMP)

    Compound Description: 3-Methyl-2-methoxypyrazine (MEMP) is a methoxypyrazine identified in various fruits and vegetables, contributing to their aroma profile. It is also found in certain grape varieties and can potentially influence the aroma of wines produced from these grapes. []

    Relevance: MEMP shares the core pyrazine ring structure with 2-Methoxypyrazine and other related methoxypyrazines. The distinction lies in the presence of a methyl group at the 3-position of the ring in MEMP. This structural similarity places it within the same family of compounds, contributing to the diverse aroma profiles of plants and food products. []

3-Ethyl-2-methoxypyrazine (ETMP)

    Compound Description: 3-Ethyl-2-methoxypyrazine (ETMP) is a methoxypyrazine found in some fruits and vegetables, contributing to their characteristic aroma. It is also present in specific grape varieties and can influence the aroma of wines made from these grapes. [, ]

    Relevance: ETMP belongs to the methoxypyrazine family, sharing the core pyrazine ring with a methoxy substituent at the 2-position, similar to 2-Methoxypyrazine. It differs by having an ethyl group attached to the 3-position of the ring. This structural difference contributes to the specific aroma profile of ETMP and distinguishes it from 2-Methoxypyrazine and other related compounds like IBMP, IPMP, and MEMP. [, ]

3,5-Dimethyl-2-methoxypyrazine (MDMP)

    Compound Description: 3,5-Dimethyl-2-methoxypyrazine (MDMP) is a methoxypyrazine associated with off-flavors in wine, particularly those described as atypical cork taint. It is found in natural cork stoppers and can migrate into wine, negatively impacting its aroma profile. [, ]

    Relevance: MDMP shares the core pyrazine ring structure with 2-Methoxypyrazine but possesses two methyl groups at positions 3 and 5 of the ring, along with the methoxy substituent at position 2. This structural difference contributes to its distinct aroma profile, which can be detrimental to wine quality. The presence of MDMP in cork stoppers and its potential for migration into wine makes it a significant concern for the wine industry. [, ]

2,5-Dicarbonyl-3-isobutyl-piperazine (DCIP)

    Compound Description: 2,5-Dicarbonyl-3-isobutyl-piperazine (DCIP) is proposed as a key intermediate in the biosynthesis of 3-Isobutyl-2-Methoxypyrazine (IBMP) in grapes. Research suggests that DCIP plays a crucial role in the metabolic pathway leading to IBMP accumulation in grape berries. []

    Relevance: DCIP is a potential precursor to IBMP and indirectly linked to 2-Methoxypyrazine through the shared metabolic pathway of IBMP. Understanding the role of DCIP in IBMP biosynthesis provides insights into the regulation of "green" aroma compounds in grapes, including those related to 2-Methoxypyrazine. []

3-Isobutyl-2-hydroxypyrazine (IBHP)

    Compound Description: 3-Isobutyl-2-hydroxypyrazine (IBHP) is considered a crucial intermediate in both the biosynthesis and degradation of IBMP in grapes. It is suggested to be involved in a cyclical metabolic pathway with IBMP, influencing the levels of this important aroma compound in grapes and wines. [, ]

    Relevance: IBHP's role as a precursor and degradation product of IBMP indirectly links it to 2-Methoxypyrazine through their shared metabolic pathway. Understanding IBHP's behavior during grape ripening contributes to a broader understanding of the regulation of methoxypyrazines, including 2-Methoxypyrazine, and their impact on the aroma of grapes and wines. [, ]

Source

This compound is primarily found in grapes, especially in Sauvignon Blanc and Cabernet Sauvignon varieties. Its biosynthesis is linked to specific genes in grapevines, particularly those encoding O-methyltransferases, which are enzymes responsible for the methylation process that converts precursors into methoxypyrazines .

Classification

2-Methoxypyrazine is classified as a pyrazine derivative. Pyrazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms. They are notable for their strong odors and are widely studied in the fields of food science and sensory analysis due to their impact on flavor and aroma.

Synthesis Analysis

Methods

The synthesis of 2-methoxypyrazine can be achieved through various chemical routes. One common approach involves the condensation of α,β-dicarbonyl compounds with primary amines, leading to the formation of pyrazine derivatives through cyclization reactions.

Technical Details

Recent studies have explored different synthetic pathways to improve yields and simplify processes. For instance, modifications to existing methods have been reported that increase efficiency and reduce reaction times. Traditional methods may yield around 50% efficiency under optimized conditions, while newer approaches focus on milder reaction conditions .

Molecular Structure Analysis

Structure

The molecular formula for 2-methoxypyrazine is C_5H_6N_2O. Its structure features a pyrazine ring with a methoxy group (-OCH₃) attached at the second position. This configuration contributes significantly to its aromatic properties.

Data

  • Molecular Weight: 110.11 g/mol
  • Boiling Point: Approximately 140 °C
  • Melting Point: Not well-defined due to volatility
Chemical Reactions Analysis

Reactions

2-Methoxypyrazine participates in various chemical reactions typical of pyrazines, including oxidation and substitution reactions. These reactions can modify its structure and potentially alter its sensory properties.

Technical Details

The compound’s reactivity is influenced by the presence of the methoxy group, which can undergo further transformations under specific conditions. For example, it can be methylated or oxidized depending on the reagents used, impacting its flavor profile in food applications .

Mechanism of Action

Process

The biosynthesis of 2-methoxypyrazine in grapevines involves several enzymatic steps. The initial step typically includes the formation of an intermediate compound through the action of specific enzymes like O-methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group of 2-hydroxy-3-isobutylpyrazine, resulting in 2-methoxypyrazine .

Data

Research indicates that genetic factors play a crucial role in determining the levels of methoxypyrazines in grapes. Variations in O-methyltransferase expression correlate with the concentration of these compounds in different grape varieties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic green bell pepper-like aroma
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under normal conditions but sensitive to heat and light.
  • Reactivity: Can react with strong oxidizing agents or undergo hydrolysis under acidic conditions.

Relevant analyses show that its volatility makes it challenging to study using standard chromatographic methods without prior extraction techniques such as solid-phase microextraction .

Applications

Scientific Uses

2-Methoxypyrazine is extensively studied for its role in wine flavor chemistry. It serves as a key marker for assessing grape quality and ripeness. In addition to its significance in viticulture, it has applications in food science for flavor enhancement and is investigated for potential uses in perfumery due to its aromatic properties.

Research continues to explore its biosynthetic pathways and genetic regulation within plants, providing insights into how environmental factors influence its production . Understanding these mechanisms can help improve agricultural practices aimed at enhancing desirable flavor profiles in crops.

Properties

CAS Number

3149-28-8

Product Name

2-Methoxypyrazine

IUPAC Name

2-methoxypyrazine

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3

InChI Key

WKSXRWSOSLGSTN-UHFFFAOYSA-N

SMILES

COC1=NC=CN=C1

Solubility

miscible with water, organic solvents; soluble in oils
miscible at room temperature (in ethanol)

Canonical SMILES

COC1=NC=CN=C1

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